4-Fluoro-3-((2-methoxyethoxy)methyl)phenylboronic acid
Overview
Description
4-Fluoro-3-((2-methoxyethoxy)methyl)phenylboronic acid is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro group and a methoxyethoxy methyl group. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-((2-methoxyethoxy)methyl)phenylboronic acid typically involves the reaction of 4-fluoro-3-iodotoluene with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction proceeds through a palladium-catalyzed borylation process, resulting in the formation of the desired boronic acid compound. The reaction conditions generally include the use of a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate (K2CO3) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the reaction conditions. The use of automated systems for reagent addition and product isolation helps in achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-((2-methoxyethoxy)methyl)phenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or alkenyl products.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide (H2O2) or sodium perborate.
Substitution: The fluoro group on the phenyl ring can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Bases: Like potassium carbonate for borylation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Substituted Phenyl Compounds: Formed through nucleophilic aromatic substitution.
Scientific Research Applications
4-Fluoro-3-((2-methoxyethoxy)methyl)phenylboronic acid has several applications in scientific research:
Organic Synthesis: Used as a reagent in Suzuki-Miyaura coupling to form carbon-carbon bonds.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: Utilized in the preparation of functional materials, such as polymers and liquid crystals.
Biological Research: Investigated for its potential as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-((2-methoxyethoxy)methyl)phenylboronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl or alkenyl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the fluoro and methoxyethoxy methyl substituents.
4-Fluorophenylboronic Acid: Lacks the methoxyethoxy methyl substituent.
3-((2-Methoxyethoxy)methyl)phenylboronic Acid: Lacks the fluoro substituent.
Uniqueness
4-Fluoro-3-((2-methoxyethoxy)methyl)phenylboronic acid is unique due to the presence of both fluoro and methoxyethoxy methyl groups, which enhance its reactivity and selectivity in various chemical reactions. The combination of these substituents provides a balance of electronic and steric effects, making it a versatile reagent in organic synthesis.
Properties
IUPAC Name |
[4-fluoro-3-(2-methoxyethoxymethyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BFO4/c1-15-4-5-16-7-8-6-9(11(13)14)2-3-10(8)12/h2-3,6,13-14H,4-5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEOGDVXPRLDNPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)COCCOC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BFO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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